molecular formula C12H25N3O2 B3026566 (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate CAS No. 1017606-58-4

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Cat. No.: B3026566
CAS No.: 1017606-58-4
M. Wt: 243.35
InChI Key: YRSSUIZMGOJGOZ-JTQLQIEISA-N
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Description

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family It is characterized by the presence of a tert-butyl group, an aminopropyl side chain, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under acidic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the aminopropyl side chain: The aminopropyl side chain can be added through the reaction of the tert-butyl-protected piperazine with 2-bromo-1-propanamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl side chain can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl side chain can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The piperazine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(2-aminopropyl)piperazine-1-carboxylate
  • N-methyl-4-(2-aminopropyl)piperazine-1-carboxylate
  • 4-(2-aminopropyl)piperazine-1-carboxylate

Uniqueness

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSUIZMGOJGOZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704865
Record name tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017606-58-4
Record name tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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